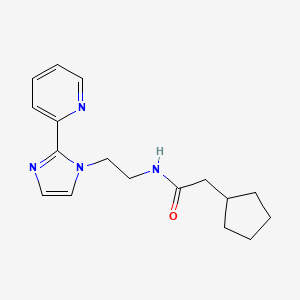

2-cyclopentyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-16(13-14-5-1-2-6-14)19-9-11-21-12-10-20-17(21)15-7-3-4-8-18-15/h3-4,7-8,10,12,14H,1-2,5-6,9,11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCZNLOVNFAKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopentyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, identified by its CAS number 2034586-18-8, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O, with a molecular weight of 298.4 g/mol. The structure features a cyclopentyl group, an acetamide moiety, and a pyridine-imidazole system that is known for its biological relevance.

| Property | Value |

|---|---|

| CAS Number | 2034586-18-8 |

| Molecular Formula | C17H22N4O |

| Molecular Weight | 298.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Pharmacokinetic Properties

While detailed pharmacokinetic data specific to this compound are not available, studies on related compounds indicate favorable profiles:

- Oral Bioavailability : Related imidazole compounds have shown good oral bioavailability and metabolic stability in preclinical models .

Case Studies and Research Findings

Several studies illustrate the biological activity of imidazole derivatives:

- Study on Imidazole Derivatives : A review summarized various imidazole derivatives that inhibited tubulin polymerization and showed cytotoxic effects on cancer cells. These findings suggest that modifications to the imidazole ring can enhance potency and selectivity against cancer cells .

- Cell Cycle Impact : Similar compounds have been reported to cause an accumulation of cancer cells in the G2/M phase of the cell cycle at specific concentrations (e.g., 0.5 µM), indicating disruption of normal cell cycle progression .

- Comparative Analysis : A comparative study indicated that compounds with electron-donating groups on their phenyl portions exhibited greater activity than those with electron-withdrawing groups, emphasizing the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that compounds featuring imidazole and pyridine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that the imidazole core can interact with biological targets involved in tumor growth, potentially leading to the development of new anticancer agents.

Neuroprotective Effects

Another promising application of 2-cyclopentyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is in neuroprotection. Studies have shown that compounds with similar structural characteristics can provide neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study published in Drug Target Insights demonstrated that similar imidazole derivatives showed promising results against various cancer cell lines, including breast and lung cancers. The study highlighted the importance of substituent groups on the imidazole ring for enhancing anticancer activity, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents revealed that compounds with a pyridine-imidazole framework could significantly reduce neuronal cell death induced by toxic substances. In vitro assays indicated that these compounds could lower reactive oxygen species (ROS) levels and improve cell viability under oxidative stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Heterocyclic System The target compound features a pyridine-imidazole core, while BK80359 () replaces pyridine with pyrazine (two nitrogen atoms in the ring). Pyrazine’s electron-deficient nature may enhance π-π stacking but reduce solubility compared to pyridine . The naphthalenyl analog () substitutes cyclopentyl with a bulky aromatic system, increasing molecular weight (356.42 vs.

Substituent Effects on Bioactivity Nitro groups in and derivatives correlate with antifungal and antiparasitic activity. The absence of nitro in the target compound suggests a different pharmacological profile, possibly with reduced toxicity but lower potency against microbial targets . Cyclopentyl vs.

Synthetic Routes

- The synthesis of related compounds () involves coupling reactions (e.g., using LiOH and carbodiimide reagents), suggesting the target compound may follow similar pathways. Differences in starting materials (e.g., cyclopentyl vs. cyclohexyl groups) influence yield and purity .

Physicochemical Properties

- Solubility : Pyridine’s basic nitrogen may improve aqueous solubility compared to pyrazine.

- Hydrogen bonding : The acetamide bridge in the target compound enables hydrogen bonding, a feature shared with ’s antifungal nitrofurans .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR) : The pyridinyl-imidazole core is critical for binding to targets like kinases or GPCRs. Substituents on the acetamide nitrogen (e.g., cyclopentyl) modulate selectivity and pharmacokinetics .

- Toxicity Considerations : Nitro-containing analogs () may exhibit higher cytotoxicity due to reactive metabolite formation, whereas the target compound’s cyclopentyl group could reduce such risks .

- Synthetic Challenges : Multi-step syntheses (e.g., imidazole ring formation, coupling reactions) are common in this class, requiring optimization for scalability .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole-pyridine core followed by cyclopentyl and acetamide functionalization. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) with catalysts like triethylamine in anhydrous dimethylformamide (DMF) at 50–80°C to minimize side reactions .

- Temperature control : Maintain strict temperature gradients (e.g., 0–5°C for sensitive intermediates, room temperature for cyclization) to prevent degradation .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Basic: Which spectroscopic and analytical methods are critical for structural validation?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the imidazole and pyridine rings, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the cyclopentyl and ethylacetamide regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragments (e.g., cleavage at the acetamide bond) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (imidazole N-H) validate functional groups .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

- Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key reactions (e.g., imidazole ring closure), guiding solvent selection (polar aprotic vs. nonpolar) .

- Reaction path screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error in catalyst selection (e.g., Pd vs. Cu for cross-coupling) .

- Solvent effects : COSMO-RS simulations model solvent interactions to improve yield in nucleophilic substitution steps .

Advanced: How should researchers resolve contradictory bioactivity data in published studies?

Answer:

- Assay standardization : Control variables such as cell line viability (e.g., HEK-293 vs. HeLa), incubation time (24–72 hours), and compound solubility (use DMSO stocks ≤0.1% v/v) .

- Metabolite interference : Perform LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide) that may skew IC50 values .

- Structural analogs : Compare activity of derivatives (e.g., pyridine vs. pyrazine substituents) to isolate pharmacophore contributions .

Basic: What are the common chemical reactions involving this compound’s functional groups?

Answer:

- Imidazole reactivity : Electrophilic substitution at the C4 position (e.g., bromination with NBS in CCl4) or coordination with transition metals (e.g., Zn²+ for fluorescence studies) .

- Acetamide hydrolysis : Acidic (HCl/H2O, reflux) or enzymatic (e.g., lipase) conditions cleave the amide bond to yield cyclopentylamine and carboxylic acid derivatives .

- Pyridine functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) modifies the pyridin-2-yl group .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., cyclopentyl group addition), improving scalability .

- Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd on carbon) via filtration to reduce costs and metal leaching .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing environmental impact .

Advanced: How can researchers validate target engagement in biological studies?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) between the compound and target proteins (e.g., kinase domains) .

- Fluorescence Polarization : Track displacement of labeled probes (e.g., FITC-ATP) in competitive binding assays .

- Crystallography : Co-crystallize the compound with its target (e.g., CYP450 isoforms) to confirm binding mode and interactions (e.g., hydrogen bonds with imidazole N-H) .

Basic: What storage conditions preserve compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the imidazole ring .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- Solvent stability : Dissolve in deuterated DMSO for NMR studies; avoid prolonged storage in chloroform (risk of HCl formation) .

Advanced: How to address discrepancies in computational vs. experimental logP values?

Answer:

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) with HPLC quantification .

- Parameter adjustment : Refine atomic partial charges in software (e.g., MarvinSketch) to align with NMR-derived electrostatic potentials .

- Batch consistency : Verify compound purity (>95%) via HPLC before measurements, as impurities (e.g., unreacted cyclopentylamine) alter hydrophobicity .

Advanced: What mechanistic insights explain unexpected byproducts in synthesis?

Answer:

- Reaction monitoring : Use in situ IR or Raman spectroscopy to detect intermediates (e.g., enol tautomers) that lead to dimerization .

- Isotope labeling : Introduce 13C at the acetamide carbonyl to track unintended hydrolysis pathways via MS .

- Side reaction mapping : Screen additives (e.g., molecular sieves for water absorption) to suppress aldol condensation of cyclopentyl ketone precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.